molecular formula C21H27N3O4S B4921623 2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

Cat. No.: B4921623
M. Wt: 417.5 g/mol
InChI Key: NOVICVVCGIXTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexylsulfamoyl group, a methylphenoxy group, and a pyridinylmethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(cyclohexylsulfamoyl)-2-methylphenol with N-[(pyridin-4-yl)methyl]acetamide under specific conditions such as the presence of a base and a suitable solvent. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
  • 2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

Uniqueness

2-[4-(CYCLOHEXYLSULFAMOYL)-2-METHYLPHENOXY]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-13-19(29(26,27)24-18-5-3-2-4-6-18)7-8-20(16)28-15-21(25)23-14-17-9-11-22-12-10-17/h7-13,18,24H,2-6,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVICVVCGIXTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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